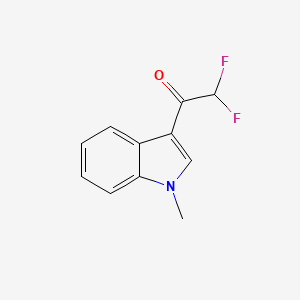
2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one
Overview
Description
2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H9F2NO and its molecular weight is 209.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Compounds structurally related to 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one have demonstrated significant antimicrobial activities. For instance, difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, synthesized using a methodology that includes fluorination, showed good antibacterial and antifungal properties (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Luminescent Properties
Certain difluoro compounds, such as 2,2-difluoro-4-(9H-fluorene-2-yl)-6-methyl-1,3,2-dioxaborine, exhibit unique luminescent properties. This suggests potential applications in materials science for compounds with a similar difluoro configuration (Bukvetskii, Fedorenko, & Mirochnik, 2011).
Organic Synthesis
The compound's structural motif is useful in organic synthesis. For instance, the indium-mediated Reformatsky reactions of related 2,2-difluoro-2-halo-1-furan-2-yl ethanones in aqueous media demonstrate the compound's versatility in synthesizing α,α-difluoro-β-hydroxy ketones (Chung, Higashiya, & Welch, 2001).
Antifungal Applications
Compounds with the difluoro(heteroaryl)methyl moiety, including those related to this compound, have been designed and synthesized with significant antifungal activities, particularly against yeasts and filamentous fungi (Eto, Kaneko, & Sakamoto, 2000).
Stereoelectronic Effects
The study of stereoelectronic effects in compounds like 1,2-difluoroethanes provides insights into the rotational isomerism of such molecules, which is crucial for understanding the chemical behavior of difluoro compounds (Souza, Freitas, & Rittner, 2008).
Chemosensor Applications
Certain BODIPY derivatives, structurally similar to the subject compound, act as ‘turn-on’ chemosensors for Hg2+ ions in both solutions and live cell imaging. This indicates potential uses in environmental monitoring and biological applications (Kaur, Kaur, Bhatia, Singh, & Singh, 2016).
Catalytic Activity
Novel trinuclear rare-earth metal amido complexes incorporating indolyl groups, akin to this compound, show potential for catalytic activities, particularly in hydrophosphonylation processes (Yang et al., 2014).
Properties
IUPAC Name |
2,2-difluoro-1-(1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO/c1-14-6-8(10(15)11(12)13)7-4-2-3-5-9(7)14/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOAWDUEFBJBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


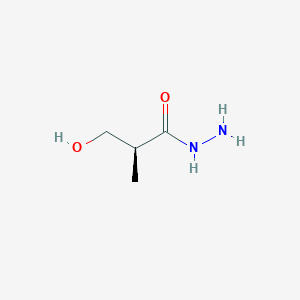
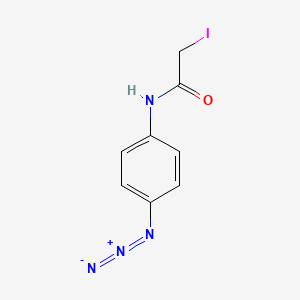
![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
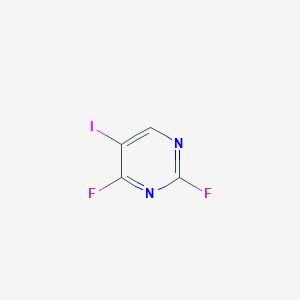
![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)
![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)

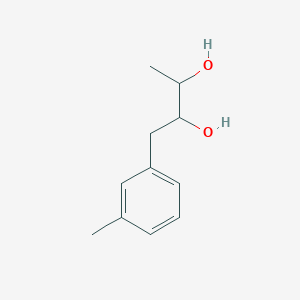
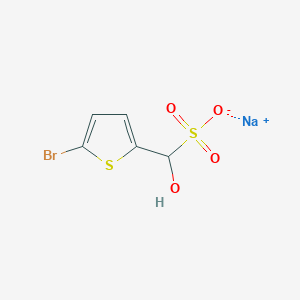
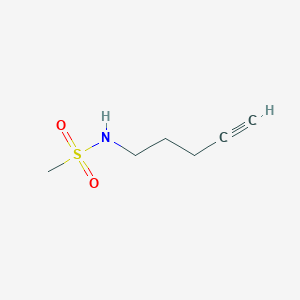
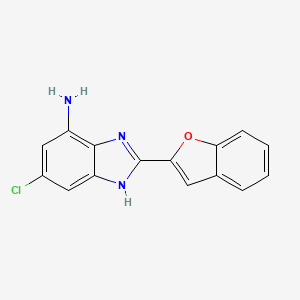
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
